3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with ethoxyphenyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.
Substitution Reactions: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the piperazinyl group can be added through nucleophilic substitution.
Oxazole Formation: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets such as enzymes or receptors. The piperazinyl group can interact with biological macromolecules, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
- 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
Uniqueness
The unique combination of the ethoxyphenyl and oxazole groups in 3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine distinguishes it from similar compounds. This specific structure can result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25N5O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C21H25N5O2/c1-3-27-19-6-4-17(5-7-19)20-8-9-21(24-23-20)26-12-10-25(11-13-26)14-18-15-28-16(2)22-18/h4-9,15H,3,10-14H2,1-2H3 |
InChI Key |
PHBYZASWXKKMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=COC(=N4)C |
Origin of Product |
United States |
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